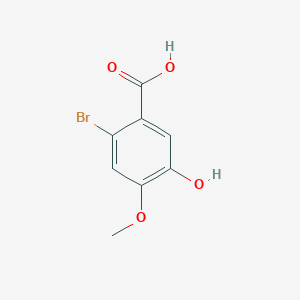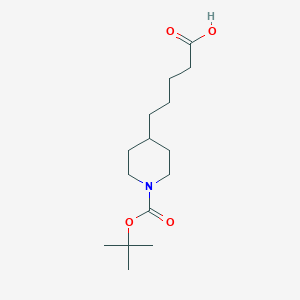
Benzenepropanoic acid, .beta.-amino-3-fluoro-5-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanoic acid, .beta.-amino-3-fluoro-5-methoxy- is an organic compound with the molecular formula C10H12FNO3. This compound is characterized by the presence of a benzene ring, a propanoic acid group, an amino group, a fluorine atom, and a methoxy group. It is a derivative of benzenepropanoic acid, where the amino group is positioned at the beta carbon, and the fluorine and methoxy groups are substituted at the 3rd and 5th positions of the benzene ring, respectively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, .beta.-amino-3-fluoro-5-methoxy- typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Fluorination: The fluorine atom is introduced at the desired position using a fluorinating agent.
Methoxylation: The methoxy group is introduced through a methoxylation reaction.
Formation of Propanoic Acid: The propanoic acid group is introduced through a series of reactions involving the formation of an intermediate, which is then converted to the final product.
Industrial Production Methods
Industrial production of Benzenepropanoic acid, .beta.-amino-3-fluoro-5-methoxy- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenepropanoic acid, .beta.-amino-3-fluoro-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the fluorine or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Benzenepropanoic acid, .beta.-amino-3-fluoro-5-methoxy- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of Benzenepropanoic acid, .beta.-amino-3-fluoro-5-methoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenepropanoic acid, .beta.-amino-3-chloro-5-methoxy-
- Benzenepropanoic acid, .beta.-amino-3-fluoro-4-methoxy-
- Benzenepropanoic acid, .beta.-amino-3-fluoro-5-ethoxy-
Uniqueness
Benzenepropanoic acid, .beta.-amino-3-fluoro-5-methoxy- is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
1270343-52-6 |
|---|---|
Molekularformel |
C10H12FNO3 |
Molekulargewicht |
213 |
Synonyme |
Benzenepropanoic acid, .beta.-amino-3-fluoro-5-methoxy- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Hexadecyl-2-[3-(3-hexadecyl-2(3H)-benzoxazolylidene)-1-propenyl]benzoxazolium, Iodide](/img/structure/B1148736.png)




![1-Naphthalen-1-yloxy-3-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylamino]propan-2-ol;hydrochloride](/img/structure/B1148753.png)

